molecular formula C6H7NO4 B1241706 2-Aminomuconic acid

2-Aminomuconic acid

Cat. No.: B1241706
M. Wt: 157.12 g/mol
InChI Key: ZRHONLCTYUYMIQ-TZFCGSKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-aminomuconic acid is the 2-amino derivative of muconic acid. It has a role as a mouse metabolite. It derives from a muconic acid. It is a conjugate acid of a 2-aminomuconate(2-) and a 2-ammoniomuconate(1-).

Scientific Research Applications

Bioproduction of Muconic Acid

Muconic acid, closely related to 2-aminomuconic acid, is a valuable platform chemical for producing polymers like nylon and PET. In yeast Saccharomyces cerevisiae, efforts to increase muconic acid production have been made using adaptive laboratory evolution and metabolic engineering. This approach led to a significant increase in muconic acid production, setting a record in S. cerevisiae for a shikimate pathway derivative (Leavitt et al., 2017).

Enzymatic Activity of this compound Dehydrogenase

The bacterium Pseudomonas sp. AP–3 metabolizes 2-aminophenol using enzymes including this compound dehydrogenase (AmnC). The crystal structure of AmnC revealed its homotetrameric assembly essential for its enzymatic activity and NAD+ binding. This understanding is crucial for utilizing AmnC in biodegradation or biosynthesis pathways (Shi et al., 2021).

Plant Biostimulants

This compound, as a derivative of amino acids, can be associated with the application of plant biostimulants, which include amino acids and other compounds. These biostimulants enhance plant growth, nutrient uptake, and stress tolerance (Calvo, Nelson, & Kloepper, 2014).

Nucleic Acid Scaffolding

This compound derivatives, such as 2'-amino-locked nucleic acids (LNAs), have been used to create nucleic acid scaffolds. These modified nucleotides are utilized in sensing DNA and RNA targets, and in therapeutic applications due to their high affinity and specificity (Astakhova & Wengel, 2014).

Properties

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

(2Z,4E)-2-aminohexa-2,4-dienedioic acid

InChI

InChI=1S/C6H7NO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,7H2,(H,8,9)(H,10,11)/b3-1+,4-2-

InChI Key

ZRHONLCTYUYMIQ-TZFCGSKZSA-N

Isomeric SMILES

C(=C/C(=O)O)\C=C(\C(=O)O)/N

SMILES

C(=CC(=O)O)C=C(C(=O)O)N

Canonical SMILES

C(=CC(=O)O)C=C(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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